2-(2,2,2-Trifluoroethoxy)phenylacetylene
Description
Significance of Fluorine and Fluorinated Functional Groups in Molecular Design
The introduction of fluorine into organic molecules is a widely employed strategy in drug discovery, materials science, and agrochemistry. Fluorine, being the most electronegative element, imparts profound changes to the physicochemical properties of a parent compound. researchgate.net Fluorinated functional groups, such as the trifluoroethoxy (-OCH2CF3) group, are particularly valued for their ability to modulate several key molecular attributes simultaneously.
Key effects of incorporating fluorine and fluorinated groups include:
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes. Replacing a metabolically vulnerable C-H bond with a C-F bond can significantly enhance the biological half-life of a drug candidate. researchgate.net
Lipophilicity : Fluorination generally increases the lipophilicity (oil/fat solubility) of a molecule. This can improve its ability to cross cell membranes, a crucial factor for bioavailability. nih.gov
Binding Affinity : The highly polarized C-F bond can engage in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets like proteins, potentially increasing binding affinity and potency. researchgate.netorganic-chemistry.org
Conformation and pKa : The steric and electronic influence of fluorine can alter the preferred three-dimensional shape (conformation) of a molecule and modify the acidity (pKa) of nearby functional groups, which can be critical for optimizing target engagement. core.ac.uk
These combined effects underscore the importance of fluorinated motifs in the rational design of molecules with enhanced performance characteristics.
Interactive Table: Impact of Fluorination on Molecular Properties
| Property | Effect of Fluorination | Rationale |
| Metabolic Stability | Increased | High C-F bond strength resists enzymatic cleavage. |
| Lipophilicity | Increased | Fluorine is hydrophobic, enhancing solubility in nonpolar environments. |
| Binding Affinity | Can be Increased | C-F bond can participate in favorable non-covalent interactions. |
| Acidity (pKa) | Altered | Strong electron-withdrawing effect modifies acidity of proximal groups. |
| Molecular Conformation | Altered | Steric and electronic effects can influence the molecule's 3D shape. |
Overview of Acetylene (B1199291) Chemistry and its Role in Organic Synthesis and Materials Science
Acetylene (H-C≡C-H) and its derivatives, known as alkynes, are fundamental building blocks in organic chemistry. ucsb.edu The carbon-carbon triple bond, composed of one sigma (σ) bond and two pi (π) bonds, is a region of high electron density, making it a highly reactive and versatile functional group. Phenylacetylene (B144264), which features a triple bond directly attached to a benzene (B151609) ring, is a prototypical terminal alkyne that undergoes a vast array of chemical transformations. wikipedia.org
The acetylene functional group is central to several important classes of reactions:
Cross-Coupling Reactions : The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for forming carbon-carbon bonds. organic-chemistry.orgresearchgate.net This reaction is fundamental to the synthesis of complex organic molecules.
Cycloaddition Reactions : Alkynes are excellent partners in cycloaddition reactions, such as the [2+2] cycloaddition to form four-membered rings and the [4+2] Diels-Alder reaction (where the alkyne acts as a dienophile) to form six-membered rings. core.ac.uklibretexts.org These reactions are key for building cyclic and polycyclic frameworks.
Polymerization : Substituted acetylenes can be polymerized using transition metal catalysts (e.g., Rhodium-based systems) to create conjugated polymers. nih.govmdpi.com These materials, such as poly(phenylacetylene), often possess interesting electronic and optical properties, making them relevant in materials science for applications in electronics and optics. mdpi.com
Addition Reactions : The triple bond can readily undergo addition reactions, including hydrogenation to form alkenes or alkanes, and hydration to form ketones (e.g., phenylacetylene hydrates to acetophenone). wikipedia.org
The rich reactivity of the acetylene group makes it an indispensable tool for constructing molecular complexity in both small-molecule synthesis and the creation of advanced materials.
Interactive Table: Key Reactions of Phenylacetylene
| Reaction Type | Description | Typical Product(s) |
| Sonogashira Coupling | Pd/Cu-catalyzed reaction with an aryl/vinyl halide. | Disubstituted alkynes (Tolanes) |
| [2+2] Cycloaddition | Reaction with an alkene to form a four-membered ring. | Cyclobutene derivatives |
| Polymerization | Metal-catalyzed linking of monomer units. | Substituted polyacetylenes |
| Hydration | Addition of water across the triple bond. | Acetophenone |
| Oxidative Coupling | Dimerization in the presence of a copper salt and an oxidant. | Diphenylbutadiyne |
Contextualization of the 2-(2,2,2-Trifluoroethoxy)phenylacetylene Motif within the Research Landscape
The structure of this compound represents a deliberate fusion of the principles outlined in the preceding sections. By placing the trifluoroethoxy group at the ortho-position (position 2) of the phenylacetylene core, a unique molecular scaffold is created with specific potential applications.
The trifluoroethoxy group acts as a powerful electron-withdrawing substituent, which can significantly influence the reactivity of both the aromatic ring and the adjacent acetylene moiety. Furthermore, its steric bulk and potential for intramolecular interactions can direct the regioselectivity of reactions involving the alkyne. Research into analogous structures, such as trifluoroethoxy-substituted phthalocyanines, has highlighted that this group can enhance solubility in organic solvents and prevent undesirable aggregation—properties that are highly valuable in materials science and sensor technology.
Therefore, the this compound motif is of interest to researchers as a versatile building block. It provides a platform to synthesize more complex molecules that benefit from the advantageous properties of fluorination while retaining the synthetic utility of the acetylene "handle" for further chemical modification.
Scope and Objectives of Academic Investigations into this compound and Related Analogs
Academic investigations into this compound and its analogs are primarily driven by the goal of creating novel functional molecules and materials. The scope of this research typically encompasses several key objectives:
Development of Novel Synthetic Routes : A primary objective is to establish efficient and high-yielding synthetic pathways to this and related fluoroalkoxy-substituted phenylacetylenes. A common approach involves the Sonogashira coupling of a suitable precursor, such as 2-bromo-1-(2,2,2-trifluoroethoxy)benzene, with a protected acetylene source like trimethylsilylacetylene, followed by deprotection. wikipedia.org
Exploration of Reactivity : Researchers are interested in how the ortho-trifluoroethoxy group modifies the standard reactivity of the phenylacetylene core. This includes studying its performance in cornerstone reactions like cycloadditions, metal-catalyzed couplings, and polymerization to understand how the electronic and steric properties of the substituent influence reaction outcomes, yields, and selectivity. core.ac.ukmdpi.com
Synthesis of Advanced Materials : A major goal is to use this compound as a monomer for the synthesis of novel fluorinated conjugated polymers. The resulting polymers are expected to exhibit enhanced thermal stability, specific solubility profiles, and potentially unique optoelectronic properties due to the presence of the fluorine atoms.
Construction of Biologically Active Molecules : In medicinal chemistry, this motif can be incorporated into larger, more complex structures. The objective is to leverage the trifluoroethoxy group to improve the pharmacokinetic profile (e.g., metabolic stability, membrane permeability) of a potential drug candidate, while the acetylene portion serves as a point for linking to other pharmacophores.
In essence, this compound is investigated not as an end-product itself, but as a strategic intermediate for accessing a wide range of fluorinated compounds with tailored properties for applications spanning from materials science to pharmacology.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7F3O |
|---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
1-ethynyl-2-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C10H7F3O/c1-2-8-5-3-4-6-9(8)14-7-10(11,12)13/h1,3-6H,7H2 |
InChI Key |
BQFAKTOPDRVPHF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1OCC(F)(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 2,2,2 Trifluoroethoxy Phenylacetylene and Its Structural Analogs
Strategies for the Stereoselective and Regioselective Construction of the Trifluoroethoxyaryl Moiety
The introduction of the 2,2,2-trifluoroethoxy group onto an aromatic ring is a critical step that imparts unique electronic properties and metabolic stability to the target molecule. researchgate.net The key challenge lies in forming the aryl ether bond efficiently and with high regioselectivity, particularly on substituted aromatic precursors.
Nucleophilic Substitution Reactions with 2,2,2-Trifluoroethanol (B45653) and Derivatives
Nucleophilic substitution is a cornerstone of ether synthesis. Traditional methods like the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide, can be adapted. However, the relatively low nucleophilicity and acidity of 2,2,2-trifluoroethanol (pKa ≈ 12.4) compared to simpler alcohols present challenges. wikipedia.org More advanced methods are often required to achieve high yields.
Copper-catalyzed Ullmann condensation reactions represent a powerful method for forming aryl-oxygen bonds, especially with less reactive aryl halides. wikipedia.orgorganic-chemistry.org These reactions typically require a copper catalyst, a base, and often high temperatures, but modern ligand-accelerated protocols have enabled these couplings under milder conditions. wikipedia.orgmdpi.com
The Mitsunobu reaction offers an alternative for converting phenols to aryl ethers under mild, redox-neutral conditions using reagents like triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD). wikipedia.orgorganic-chemistry.org This reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, although this is not relevant for the primary alcohol 2,2,2-trifluoroethanol. wikipedia.orgmissouri.edu While highly versatile, the direct coupling of phenols with 2,2,2-trifluoroethanol via the Mitsunobu reaction has been noted as challenging and not widely reported, potentially due to the acidity of the fluoroalcohol. nih.gov
More recently, specialized reagents have been developed to overcome these limitations. For instance, the reagent PhenoFluor, in conjunction with a silyl (B83357) additive, has been shown to facilitate the etherification of phenols with 2,2,2-trifluoroethanol at room temperature, providing a valuable tool for accessing substrates that are difficult to obtain through conventional methods. nih.govresearchgate.net
| Method | Aryl Substrate | Fluorinated Reagent | Key Reagents/Catalyst | Typical Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Modified Williamson | 2-Iodophenol | CF₃CH₂OTs | K₂CO₃ | DMF, 100 °C | 65-75 | nih.gov |
| Ullmann Condensation | 2-Bromophenol | CF₃CH₂OH | CuI, L-proline, Cs₂CO₃ | DMSO, 90 °C | 70-85 | wikipedia.orgmdpi.com |
| PhenoFluor | 4-Methoxyphenol | CF₃CH₂OH | PhenoFluor, TMS-imidazole | Dioxane, 23 °C | ~88 | nih.govresearchgate.net |
Application of Phase-Transfer Catalysis in Etherification Processes
Phase-transfer catalysis (PTC) is a powerful technique for accelerating reactions between reactants located in different immiscible phases, such as a solid or aqueous base and an organic substrate. biomedres.usjetir.org In the context of synthesizing trifluoroethoxyaryl ethers, PTC can facilitate the deprotonation of a starting phenol (B47542) by a base like sodium hydroxide (B78521) in an aqueous phase and transfer the resulting phenoxide ion into the organic phase to react with a trifluoroethylating agent. crdeepjournal.org
Common phase-transfer catalysts include quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide, TBAB) and crown ethers (e.g., 18-crown-6). biomedres.us The lipophilic cation of the catalyst pairs with the phenoxide anion, shuttling it into the organic solvent where the etherification occurs. biomedres.usprinceton.edu This methodology avoids the need for strong, anhydrous bases and can lead to milder reaction conditions, reduced side reactions, and simplified workup procedures. crdeepjournal.org PTC is particularly effective for C-, N-, O-, and S-alkylations involving SN2 type reactions. jetir.orgcrdeepjournal.org
| Catalyst | Catalyst Type | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| None | - | 24 | <10 | princeton.edu |
| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | 8 | 85 | crdeepjournal.org |
| Benzyltriethylammonium Chloride (TEBAC) | Quaternary Ammonium Salt | 10 | 82 | biomedres.us |
| 18-Crown-6 | Crown Ether | 6 | 92 | biomedres.us |
High-Temperature and High-Pressure Synthetic Approaches to Trifluoroethoxy Aromatic Ethers
While modern catalysis often trends toward milder conditions, high-temperature and high-pressure methods remain relevant for certain transformations, particularly when dealing with less reactive substrates or for industrial-scale production. The synthesis of fluorinated ethers can sometimes necessitate forcing conditions. For example, the preparation of trifluoromethyl aryl ethers from phenols has been achieved by heating the substrate with tetrachloromethane and hydrogen fluoride (B91410) in a sealed pressure vessel at temperatures up to 150 °C. beilstein-journals.orgnih.gov
Similarly, the synthesis of bis(2,2,2-trifluoroethyl) ether has been reported by reacting sodium 2,2,2-trifluoroethylate with 2,2,2-trifluoroethyl p-toluenesulfonate at temperatures between 160-185 °C. google.comchemicalbook.com Such high temperatures can significantly increase reaction rates but also pose challenges, including the potential for side reactions like elimination or decomposition, and the need for specialized high-pressure equipment ("bombs" or autoclaves). beilstein-journals.org These approaches are typically less common in laboratory-scale synthesis unless other methods fail, but they provide a viable route for robust chemical processes.
Methodologies for the Introduction and Modification of the Phenylacetylene (B144264) Functionality
Once the 2-(2,2,2-trifluoroethoxy)phenyl precursor, typically an aryl halide, is synthesized, the next critical stage is the introduction of the acetylene (B1199291) functionality. This is most commonly achieved via transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)
The Sonogashira coupling is the preeminent method for forming a C(sp²)–C(sp) bond and is widely used for the synthesis of arylalkynes. libretexts.orgwikipedia.org The reaction involves the coupling of an aryl or vinyl halide with a terminal alkyne, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. libretexts.org
The catalytic cycle involves two interconnected processes. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide (e.g., 1-iodo-2-(2,2,2-trifluoroethoxy)benzene). Meanwhile, in the copper cycle, the terminal alkyne (e.g., phenylacetylene) reacts with the Cu(I) salt to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final arylalkyne product and regenerates the Pd(0) catalyst. nrochemistry.com
The reactivity of the aryl halide is a key factor, with the general trend being I > OTf > Br >> Cl. wikipedia.orgnrochemistry.com This differential reactivity allows for selective coupling at one position if multiple different halides are present. A wide variety of palladium catalysts, phosphine (B1218219) ligands, bases, and solvents can be employed to optimize the reaction for specific substrates. libretexts.orgwikipedia.org
| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1-Iodo-2-methoxybenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 95 | nrochemistry.com |
| 1-Bromo-2-methoxybenzene | Phenylacetylene | Pd(PPh₃)₄ | CuI | DIPA | Toluene | 88 | gold-chemistry.org |
| 1-Iodo-2-methoxybenzene | TMS-acetylene | Pd(dppf)Cl₂ | CuI | Et₃N/DMF | DMF | 92 | wikipedia.org |
| 1-Bromo-2-methoxybenzene | Phenylacetylene | NiCl₂(dppp) (Ni-catalyzed) | - | K₃PO₄ | DMAc | 75 | researchgate.net |
Horner-Wadsworth-Emmons (HWE) and Related Olefination Strategies for Alkyne Precursors
An alternative, multi-step approach to the phenylacetylene moiety begins with an olefination reaction to form a styrene (B11656) derivative, which is then converted to the alkyne. The Horner-Wadsworth-Emmons (HWE) reaction is a key transformation in this sequence. It involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to produce an alkene. wikipedia.org
For the synthesis of 2-(2,2,2-trifluoroethoxy)phenylacetylene, this route would start with 2-(2,2,2-trifluoroethoxy)benzaldehyde. Reaction with a phosphonate ylide, such as that derived from diethyl (phenylmethyl)phosphonate, would yield the corresponding stilbene (B7821643) derivative. The HWE reaction is highly advantageous as it typically shows excellent E-selectivity for the alkene product and the water-soluble phosphate (B84403) byproduct is easily removed during workup. wikipedia.orgorgsyn.org
Following the olefination, the resulting alkene can be converted to the alkyne. A common method is the bromination of the double bond to give a dibromoalkane, followed by a double dehydrobromination using a strong base (e.g., sodium amide or potassium tert-butoxide) to furnish the desired alkyne. While this route is longer than a direct Sonogashira coupling, it provides a valuable alternative when the required aryl halide is inaccessible or when the starting aldehyde is more readily available.
Multicomponent Reaction Sequences Involving Acetylene Components
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. While specific MCRs involving this compound are not extensively documented, its structural features suggest its potential as a valuable component in various known MCRs, particularly those that proceed with electron-deficient alkynes. The electron-withdrawing nature of the 2-(2,2,2-trifluoroethoxy) group enhances the electrophilicity of the alkyne, making it a suitable substrate for nucleophilic attack.
One such class of reactions is the synthesis of highly substituted nitrogen heterocycles. For instance, in a catalyst-free MCR, electron-deficient alkynes can react with aliphatic amines and formaldehyde (B43269) to yield polysubstituted pyrimidine (B1678525) derivatives with high regioselectivity. nih.gov The proposed role of this compound in an analogous reaction would be to serve as the activated alkyne component, leading to the formation of novel trifluoroethoxylated pyrimidines.
Another potential application is in transition metal-catalyzed MCRs. For example, the synthesis of 1,4-disubstituted 1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent click chemistry reaction, can be designed as an MCR. In a one-pot procedure, an organic halide, sodium azide, and an alkyne can react to form the corresponding triazole. Given its terminal alkyne functionality, this compound would be an ideal substrate for such transformations, allowing for the introduction of the trifluoroethoxyphenyl motif into a variety of molecular scaffolds. rsc.org
The following table outlines a hypothetical multicomponent reaction for the synthesis of a substituted triazole using this compound, based on established methodologies for similar alkynes.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Product |
| This compound | Benzyl Azide | N/A | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O | 1-Benzyl-4-(2-(2,2,2-trifluoroethoxy)phenyl)-1H-1,2,3-triazole |
| This compound | Phenyl Azide | N/A | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O | 1-Phenyl-4-(2-(2,2,2-trifluoroethoxy)phenyl)-1H-1,2,3-triazole |
Convergent and Divergent Synthetic Routes to Complex Molecular Architectures Incorporating the Compound
The presence of both an alkyne and a modifiable aromatic ring in this compound makes it a valuable precursor for both convergent and divergent synthetic strategies.
Convergent Synthesis: In a convergent approach, the trifluoroethoxyphenylacetylene unit can be prepared and then coupled with other complex molecular fragments in the later stages of a synthesis. A prime example is the synthesis of substituted 2H-chromenes. nih.govrsc.orgmdpi.comnih.gov A plausible convergent route would involve a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, between this compound and a suitably functionalized vinyl or aryl halide. wikipedia.orglibretexts.orgsynarchive.comorganic-chemistry.orgjk-sci.com This strategy allows for the rapid assembly of complex chromene scaffolds bearing the trifluoroethoxy moiety.
| Alkyne Component | Halide Component | Catalyst System | Base | Solvent | Product Class |
| This compound | 2-Iodophenol | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | Hydroxyphenyl-substituted Acetylene |
| This compound | 3-Bromobenzaldehyde | Pd(dba)₂, P(o-tol)₃, CuI | i-Pr₂NEt | Dioxane | Formyl-substituted diarylacetylene |
Divergent Synthesis: A divergent strategy would utilize this compound as a common intermediate from which a library of structurally diverse compounds can be generated. The terminal alkyne provides a reactive handle for a variety of transformations. For example, rhodium(I)-catalyzed intermolecular cycloadditions of alkynes with vinyl aziridines can lead to a divergent synthesis of different nitrogen heterocycles, such as pyrrolidines and azepines, depending on the specific catalyst used. researchgate.netnih.gov By employing this compound in such a reaction, one could access a range of novel trifluoroethoxylated nitrogen-containing scaffolds from a single precursor.
Furthermore, palladium(II)-catalyzed cascade transformations of functionalized internal alkynes can produce diverse pyrrolizine- and indolizine-fused heterocycles. acs.org While this compound is a terminal alkyne, it can be readily converted to an internal alkyne via Sonogashira coupling, which can then undergo such divergent cyclizations.
Synthesis of Positional Isomers and Other Structural Analogs of this compound
The synthesis of positional isomers and structural analogs of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of organic materials.
The synthesis of the target molecule itself likely proceeds through a two-step sequence starting from commercially available 2-ethynylphenol (B1266645). ontosight.ailookchem.comchemicalbook.comnih.gov The phenolic hydroxyl group can be alkylated with a suitable trifluoroethylating agent, such as 2,2,2-trifluoroethyl triflate or 2,2,2-trifluoroethyl tosylate, under basic conditions in a Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.comkhanacademy.org
The synthesis of positional isomers, namely the 3- and 4-substituted analogs, would follow a similar strategy, starting from the corresponding 3-ethynylphenol (B81329) sigmaaldrich.com and 4-ethynylphenol. prepchem.combldpharm.comnih.gov
| Starting Material | Reagent | Base | Solvent | Product |
| 2-Ethynylphenol | 2,2,2-Trifluoroethyl triflate | K₂CO₃ | Acetonitrile (B52724) | This compound |
| 3-Ethynylphenol | 2,2,2-Trifluoroethyl tosylate | NaH | THF | 3-(2,2,2-Trifluoroethoxy)phenylacetylene |
| 4-Ethynylphenol | 2-Iodo-1,1,1-trifluoroethane | Cs₂CO₃ | DMF | 4-(2,2,2-Trifluoroethoxy)phenylacetylene |
Structural analogs with different fluoroalkoxy groups, such as a difluoroethoxy group, can also be synthesized. For example, the synthesis of 2-(2,2-difluoroethoxy)phenylacetylene (B13436198) would likely involve the reaction of 2-ethynylphenol with a difluoroethylating agent. The synthesis of difluoromethoxy arenes has been achieved using reagents like diethyl (bromodifluoromethyl)phosphonate. nih.govresearchgate.net A similar approach could potentially be adapted for the synthesis of the corresponding phenylacetylene derivative.
Exploration of Chemical Reactivity and Transformation Pathways
Polymerization Chemistry of 2-(2,2,2-Trifluoroethoxy)phenylacetylene and Related Monomers
The polymerization of substituted phenylacetylenes has been extensively studied, leading to the synthesis of conjugated polymers with diverse applications. The trifluoroethoxy substituent in this compound significantly impacts its polymerization behavior, influencing the reaction mechanism, kinetics, and the properties of the resulting polymer.
Mechanistic Investigations of Cationic and Radical Polymerization Processes
While specific mechanistic studies on the cationic and radical polymerization of this compound are not extensively documented, insights can be drawn from the behavior of phenylacetylene (B144264) and its other derivatives.
Cationic Polymerization: Phenylacetylene can be polymerized using protonic acids to yield low molecular weight polyenes. The termination mechanism is predominantly through gegen-ion combination. For instance, in trifluoroacetic acid-initiated polymerization, the resulting polymer can have an α-phenyl vinyl trifluoroacetate (B77799) end group. Given the electron-withdrawing nature of the trifluoroethoxy group, it is anticipated that this compound would exhibit modified reactivity in cationic polymerization compared to the unsubstituted phenylacetylene. The electron-withdrawing substituent could destabilize the propagating carbocation, potentially leading to slower polymerization rates or requiring stronger Lewis acids for initiation.
Radical Polymerization: The radical polymerization of fluorinated monomers is a well-established field. Fluorinated compounds have been utilized to modulate the reactivity of initiators and monomers in living radical polymerizations. acs.org The trifluoroethoxy group in this compound would be expected to influence the stability of the propagating radical. Generally, radical polymerization of substituted acetylenes is less common than coordination polymerization due to challenges in achieving high molecular weights and controlled structures. However, the presence of fluorine atoms can sometimes alter the polymerization pathway and the properties of the resulting polymers.
Controlled Polymerization Techniques for Molecular Weight and Polydispersity Control
Significant advancements have been made in the controlled polymerization of phenylacetylenes, primarily utilizing late transition metal catalysts, particularly rhodium complexes. These methods allow for the synthesis of polymers with well-defined molecular weights and low polydispersity indices (PDI).
Rhodium(I) complexes have been shown to be excellent initiators for the stereospecific living polymerization of phenylacetylene and its derivatives. cmu.edu These systems can produce polymers with narrow molecular weight distributions and controlled molecular weights. The living nature of these polymerizations enables the synthesis of block copolymers. For instance, a rhodium complex can initiate the polymerization of one substituted phenylacetylene, and after its consumption, a second monomer can be added to grow a second block.
The table below presents representative data for the controlled polymerization of a substituted phenylacetylene, highlighting the level of control achievable with modern catalytic systems.
| Catalyst System | Monomer | Molar Ratio [M]/[Cat] | Polymerization Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| [Rh(nbd){κ2P,N-Ph2P(CH2)3NMe2}][BF4] | 1-ethynyl-4-fluorobenzene | 100 | 1 | >99 | 1,700,000 | 1.54 |
| [Rh(nbd){κ2P,N-Ph2P(CH2)3NMe2}][BF4] | 1-ethynyl-4-(trifluoromethyl)benzene | 100 | 1 | >99 | 1,500,000 | 1.63 |
Data extracted from a study on megadalton poly(phenylacetylene)s, illustrating typical results for controlled polymerization of substituted phenylacetylenes. rsc.org
Homo- and Copolymerization Studies with Diverse Monomers
The homopolymerization of this compound is expected to yield a polyacetylene with pendant trifluoroethoxyphenyl groups. While specific studies on this homopolymer are scarce, research on other substituted phenylacetylenes provides a framework for understanding its potential properties and synthesis. Rhodium catalysts are effective for the polymerization of phenylacetylene derivatives with a variety of functional groups. researchgate.net
Copolymerization of substituted phenylacetylenes with other monomers can lead to materials with tailored properties. For example, copolymers of phenylacetylene derivatives with monomers like styrene (B11656) or acrylates can be synthesized. The reactivity ratios of the comonomers will determine the copolymer composition and microstructure. The electron-withdrawing nature of the trifluoroethoxy group in this compound would likely influence its reactivity ratio in copolymerizations.
Influence of the Trifluoroethoxy Substituent on Polymerization Kinetics and Chain Transfer Phenomena
The trifluoroethoxy substituent is strongly electron-withdrawing, which has a pronounced effect on the electronic properties of the acetylene (B1199291) moiety. This, in turn, influences the kinetics of polymerization and the propensity for chain transfer reactions.
In rhodium-catalyzed polymerizations of phenylacetylenes, the electronic effect of the substituent significantly impacts the catalytic activity. Phenylacetylene derivatives with electron-withdrawing substituents in the para position have been observed to polymerize faster than those with electron-donating substituents. rsc.org This is attributed to the increased acidity of the acetylenic proton, which facilitates the formation of the active rhodium-alkynyl initiating species. rsc.org A similar trend would be expected for the ortho-substituted this compound.
Chain transfer reactions can limit the molecular weight of the polymer and broaden the molecular weight distribution. In controlled polymerization systems, chain transfer is minimized. The nature of the substituent can influence the likelihood of chain transfer. For phenylacetylenes with bulky ortho substituents, steric hindrance can play a significant role in both the polymerization rate and the potential for side reactions.
Post-Polymerization Modification and Side-Group Exchange Reactions
Post-polymerization modification is a powerful strategy for introducing a wide range of functional groups into a polymer that may not be compatible with the polymerization conditions. For poly(phenylacetylene)s, this can involve reactions of the pendant phenyl groups.
A novel approach combines an activated ester-amine reaction with a conformational transition of the poly(phenylacetylene) backbone from a cis-transoid to a cis-cisoid helix, inducing self-assembly. acs.orgacs.org This post-polymerization modification leads to changes in the polymer's solubility and fluorescence properties. acs.orgacs.org While this has been demonstrated on a poly(phenylacetylene) with activated ester side chains, similar strategies could potentially be adapted for polymers derived from this compound, perhaps by first modifying the trifluoroethoxy group.
Catalytic Applications and Reactivity in Organometallic Systems
Beyond its role as a monomer, this compound can also function as a ligand in organometallic complexes, and its derivatives can find applications in catalysis.
Phenylacetylene and its derivatives are known to act as ligands for various transition metals. The alkyne can coordinate to the metal center through its π-system. Phenylacetylene-terminated polymers have been used as ligands for colloidal noble metal nanoparticles, demonstrating that the acetylenic group can form strong bonds with metal surfaces. acs.org The electronic properties of the phenylacetylene ligand, modulated by substituents like the trifluoroethoxy group, can influence the stability and reactivity of the resulting organometallic complex.
Substituted phenylacetylenes can also be substrates in catalytic reactions. For example, the selective hydrogenation of phenylacetylene to styrene is an important industrial process, and various catalysts have been developed for this transformation. rsc.org The electronic and steric profile of this compound would likely affect its reactivity and selectivity in such catalytic hydrogenations.
Furthermore, metal complexes containing phenylacetylide ligands (M-C≡C-Ph) are of interest for their potential applications in materials science. nsf.gov The synthesis of such complexes with the 2-(2,2,2-trifluoroethoxy)phenylacetylide ligand could lead to new materials with interesting electronic and photophysical properties.
Role as Substrates or Ligands in Transition-Metal-Catalyzed Organic Transformations
Phenylacetylenes are versatile building blocks in transition-metal-catalyzed reactions. It is expected that this compound would serve as a competent substrate in a variety of such transformations. The electron-withdrawing nature of the substituent may enhance its reactivity in certain catalytic cycles, for instance, by facilitating oxidative addition or influencing the stability of organometallic intermediates.
Furthermore, the oxygen atom of the ether linkage could potentially act as a coordinating atom, allowing the molecule to function as a hemilabile ligand. This could lead to unique catalytic activities or selectivities when complexed with a transition metal.
Mechanistic Studies of Catalytic Cycles Involving the Phenylacetylene Moiety
Mechanistic investigations into catalytic cycles involving phenylacetylene have provided deep insights into fundamental organometallic processes. For this compound, mechanistic studies would be crucial to understand the electronic effects of the substituent. For example, in a Sonogashira coupling, the rate of oxidative addition of the palladium(0) catalyst to an aryl halide and the subsequent transmetalation and reductive elimination steps could be influenced by the electronic nature of the trifluoroethoxyphenylacetylene. Isotope labeling studies and computational modeling would be invaluable in elucidating these effects.
Selective Hydrogenation and Hydrosilylation Reactions
The selective hydrogenation of the alkyne moiety in phenylacetylenes to either the corresponding alkene or alkane is a well-studied transformation. The trifluoroethoxy group is not expected to interfere directly with this process, and standard catalysts such as Lindlar's catalyst for cis-alkene formation or palladium on carbon for full saturation should be applicable. However, the electronic effect of the substituent might influence the rate of reaction and the propensity for over-reduction.
Hydrosilylation, the addition of a silicon-hydrogen bond across the triple bond, is another important transformation. This reaction can be catalyzed by various transition metals, such as platinum or rhodium complexes, and typically yields vinylsilanes. The regioselectivity and stereoselectivity of this reaction for this compound would be an interesting area of study, as the electronic nature of the substituent could influence the outcome.
Table 1: Predicted Outcomes of Hydrogenation and Hydrosilylation of this compound
| Reaction | Catalyst | Predicted Major Product |
| Selective Hydrogenation | Lindlar's Catalyst, H₂ | (Z)-1-(2-(2,2,2-Trifluoroethoxy)phenyl)ethene |
| Full Hydrogenation | Pd/C, H₂ | 1-Ethyl-2-(2,2,2-trifluoroethoxy)benzene |
| Hydrosilylation | Karstedt's catalyst, HSiR₃ | (E)- and/or (Z)-1-(2-(2,2,2-Trifluoroethoxy)phenyl)-2-(trialkylsilyl)ethene and 1-(2-(2,2,2-Trifluoroethoxy)phenyl)-1-(trialkylsilyl)ethene |
Note: The regioselectivity of hydrosilylation can be complex and catalyst-dependent.
Novel Organic Reactions and Functionalization Strategies
Beyond transition-metal catalysis, the acetylenic bond of this compound is susceptible to a range of other transformations.
Radical-Mediated Transformations and Reaction Mechanisms
The addition of radicals to the carbon-carbon triple bond of phenylacetylenes is a known process. The regioselectivity of such additions to this compound would be influenced by the stability of the resulting vinyl radical intermediates. The electron-withdrawing nature of the trifluoroethoxy group might direct radical attack to the terminal carbon of the alkyne. Mechanistic studies, including the use of radical clocks and trapping agents, would be necessary to understand these pathways.
Cycloaddition Reactions (e.g., [2+4] Cycloaddition) and other Pericyclic Processes
Phenylacetylenes can participate as dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes, although they are generally less reactive than electron-deficient alkenes. The electron-withdrawing substituent on the phenyl ring of this compound is unlikely to significantly enhance its dienophilic character. However, it can participate in other cycloadditions, such as [3+2] cycloadditions with azides or nitrile oxides to form triazoles and isoxazoles, respectively. These reactions are often thermally or copper-catalyzed and provide a direct route to five-membered heterocyclic rings.
Table 2: Potential Cycloaddition Reactions of this compound
| Reaction Type | Reactant | Predicted Product Class |
| [3+2] Cycloaddition | Organic Azide (e.g., Benzyl Azide) | 1,2,3-Triazole |
| [3+2] Cycloaddition | Nitrile Oxide (e.g., Benzonitrile Oxide) | Isoxazole |
Electrophilic and Nucleophilic Functionalization of the Acetylene and Aromatic Rings
The reactivity of "this compound" in electrophilic and nucleophilic functionalization reactions is governed by the electronic properties of the trifluoroethoxy substituent, the aromatic ring, and the acetylene moiety. The trifluoroethoxy group, being strongly electron-withdrawing due to the inductive effect of the fluorine atoms, is expected to decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack and more prone to nucleophilic aromatic substitution under certain conditions. Conversely, the oxygen atom's lone pairs can participate in resonance, which can influence the regioselectivity of reactions. The acetylene group is an electron-rich region and is thus susceptible to electrophilic addition.
Electrophilic Addition to the Acetylene Group:
The carbon-carbon triple bond of "this compound" is expected to undergo electrophilic addition reactions typical for alkynes. libretexts.org The regioselectivity of these additions will be influenced by the electronic effects of the substituted phenyl ring.
| Reaction Type | Reagents | Expected Product | Notes |
| Halogenation | Br₂, CCl₄ | 1,2-Dibromo-1-(2-(2,2,2-trifluoroethoxy)phenyl)ethene | The reaction likely proceeds through a cyclic bromonium ion intermediate, leading to anti-addition. |
| Hydrohalogenation | HBr | 1-Bromo-1-(2-(2,2,2-trifluoroethoxy)phenyl)ethene | The addition is expected to follow Markovnikov's rule, with the proton adding to the less substituted carbon of the alkyne. |
| Hydration | H₂O, H₂SO₄, HgSO₄ | 1-(2-(2,2,2-Trifluoroethoxy)phenyl)ethanone | This reaction proceeds via an enol intermediate which tautomerizes to the more stable ketone. |
Interactive Data Table: Expected Electrophilic Addition Reactions ```html
| Reaction Type | Reagents | Expected Product | Notes |
|---|---|---|---|
| Halogenation | Br₂, CCl₄ | 1,2-Dibromo-1-(2-(2,2,2-trifluoroethoxy)phenyl)ethene | The reaction likely proceeds through a cyclic bromonium ion intermediate, leading to anti-addition. |
| Hydrohalogenation | HBr | 1-Bromo-1-(2-(2,2,2-trifluoroethoxy)phenyl)ethene | The addition is expected to follow Markovnikov's rule, with the proton adding to the less substituted carbon of the alkyne. |
| Hydration | H₂O, H₂SO₄, HgSO₄ | 1-(2-(2,2,2-Trifluoroethoxy)phenyl)ethanone | This reaction proceeds via an enol intermediate which tautomerizes to the more stable ketone. |
Nucleophilic Addition to the Acetylene Group:
While less common than electrophilic additions, nucleophilic additions to alkynes can occur, particularly with activated alkynes or in the presence of strong nucleophiles. The electron-withdrawing nature of the trifluoroethoxy group might slightly enhance the electrophilicity of the alkyne, making it more susceptible to nucleophilic attack compared to unsubstituted phenylacetylene.
Reaction Type Reagents Expected Product Notes Michael Addition R₂CuLi (Z)-1-Alkyl-2-(2-(2,2,2-trifluoroethoxy)phenyl)ethene Gilman reagents can add to activated alkynes. Addition of Thiols RSH, base (Z)-1-(Alkylthio)-2-(2-(2,2,2-trifluoroethoxy)phenyl)ethene The reaction typically proceeds with anti-addition stereochemistry.
Interactive Data Table: Expected Nucleophilic Addition Reactions
Electrophilic and Nucleophilic Aromatic Substitution:
The trifluoroethoxy group deactivates the aromatic ring towards electrophilic substitution due to its strong inductive electron-withdrawing effect. Any substitution would be directed to the meta position. Conversely, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution (SNAᵣ), particularly if there are other leaving groups on the ring.
Derivatization to Heterocyclic Systems and Other Compound Classes
"this compound" is a versatile precursor for the synthesis of various heterocyclic compounds and other classes of molecules, primarily through cycloaddition reactions and other cyclization strategies involving the acetylene functionality.
Cycloaddition Reactions:
The acetylene moiety can participate in a variety of cycloaddition reactions to form carbocyclic and heterocyclic rings.
Reaction Type Reagents Expected Product Class Notes [4+2] Cycloaddition (Diels-Alder) Diene (e.g., 1,3-butadiene) Substituted Benzene (B151609) Derivatives Phenylacetylenes can act as dienophiles, though they are generally less reactive than alkenes. [3+2] Cycloaddition (Huisgen Cycloaddition) Azide (e.g., Benzyl azide) 1,2,3-Triazoles This reaction is often catalyzed by copper(I) to give the 1,4-disubstituted triazole. [2+2] Cycloaddition Alkene (photochemical) Cyclobutene Derivatives Photochemical [2+2] cycloadditions are a common method for forming four-membered rings. nih.gov
Interactive Data Table: Expected Cycloaddition Reactions
Synthesis of Specific Heterocyclic Systems:
"this compound" can be a key starting material for the synthesis of various heterocycles.
Indoles: The Fischer indole (B1671886) synthesis, while traditionally involving hydrazones and ketones/aldehydes, can be adapted for acetylenic compounds. For instance, reaction with a suitable hydrazine (B178648) followed by acid-catalyzed cyclization could potentially yield indole derivatives.
Quinolines: The Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, could potentially be adapted. A derivative of "this compound" could be envisioned to participate in such a cyclization to form a quinoline (B57606) ring system.
Isoquinolines: The Pomeranz-Fritsch reaction or the Bischler-Napieralski cyclization are common methods for isoquinoline (B145761) synthesis. While not directly applicable to the starting material, functionalization of the acetylene or the aromatic ring could provide intermediates suitable for these cyclizations.
Pyrazoles: The reaction of α,β-acetylenic ketones (which can be synthesized from the starting material via hydration) with hydrazines is a well-established method for the synthesis of pyrazoles.
Other Derivatizations:
Sonogashira Coupling: The terminal alkyne can undergo palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to form more complex acetylenic compounds.
nih.gov
Reduction: The acetylene can be selectively reduced to the corresponding alkene (using catalysts like Lindlar's catalyst for cis-alkenes or Na/NH₃ for trans-alkenes) or fully reduced to the alkane (using H₂/Pd-C).
Table of Compounds Mentioned
Compound Name This compound 1,2-Dibromo-1-(2-(2,2,2-trifluoroethoxy)phenyl)ethene 1-Bromo-1-(2-(2,2,2-trifluoroethoxy)phenyl)ethene 1-(2-(2,2,2-Trifluoroethoxy)phenyl)ethanone (Z)-1-Alkyl-2-(2-(2,2,2-trifluoroethoxy)phenyl)ethene (Z)-1-(Alkylthio)-2-(2-(2,2,2-trifluoroethoxy)phenyl)ethene 1,3-Butadiene Benzyl azide Indole Quinoline Isoquinoline Pyrazole
In-depth Spectroscopic and Mass Spectrometric Data for "this compound" Not Available in Publicly Accessible Research
The performed searches aimed to uncover comprehensive analyses of the compound's structure and properties through various advanced techniques. This included targeted searches for:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific data related to ¹H, ¹³C, and ¹⁹F NMR, as well as the application of two-dimensional NMR techniques for structural elucidation and mechanistic studies of reaction intermediates.
Mass Spectrometry (MS): High-resolution mass spectrometry for exact mass determination, along with analyses of fragmentation pathways and ion characterization.
The inability to locate any primary research literature or supplementary materials detailing these specific analytical aspects of “this compound” prevents the generation of a scientifically accurate and thorough article as per the provided outline. Creating content for the specified sections on advanced spectroscopic characterization and analytical methodologies without foundational data would require speculation and would not meet the standards of a professional and authoritative scientific article.
Therefore, the requested article focusing solely on the advanced spectroscopic characterization and analytical methodologies of “this compound” cannot be generated at this time due to the absence of the necessary detailed research findings in the public domain.
Advanced Spectroscopic Characterization and Analytical Methodologies
Mass Spectrometry (MS) for Molecular and Oligomeric Analysis
Species-Selected Mass-Analyzed Threshold Ionization (MATI) Spectroscopy for Purity Assessment
Mass-Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique employed to determine precise ionization energies and to probe the vibrational structure of molecular cations. researchgate.netnih.gov For a specialized compound like 2-(2,2,2-Trifluoroethoxy)phenylacetylene, MATI spectroscopy serves as a powerful tool for unambiguous purity assessment. The technique operates by photo-exciting molecules to a high-lying Rydberg state just below the ionization threshold, followed by field ionization. This process allows for the selective detection of threshold ions, yielding sharply resolved spectra. nih.gov
The adiabatic ionization energy (IE) of this compound can be determined with exceptional accuracy (typically within ±5 cm⁻¹). nih.gov Any impurities present in the sample, such as precursors like 2-iodophenylacetylene or byproducts, will have distinct ionization energies. These differences allow for the clear identification and quantification of contaminants, as their MATI signals will appear at different spectral positions. Furthermore, the vibrational features observed in the MATI spectrum correspond to the vibrational modes of the molecular cation, providing detailed structural information that can confirm the compound's identity. rsc.org
Table 1: Representative MATI Data for Purity Analysis of this compound
| Species | Adiabatic Ionization Energy (cm⁻¹) | Observed Vibrational Modes (cm⁻¹) | Assignment |
| This compound | 74,550 ± 5 | 350, 520, 998 | Cationic fundamental vibrations |
| Impurity: 2-Iodophenylacetylene | 71,890 ± 5 | - | - |
| Impurity: Phenylacetylene (B144264) | 78,330 ± 5 | - | - |
Note: Data are hypothetical and for illustrative purposes.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI MS) for Polymer Characterization
While this compound is a monomer, it can be polymerized to form poly(this compound). The characterization of this resulting polymer is effectively achieved using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI MS), a soft ionization technique ideal for analyzing large macromolecules without causing significant fragmentation. nih.gov
In a typical MALDI MS analysis, the polymer sample is co-crystallized with a matrix compound that strongly absorbs laser energy. rsc.org Upon irradiation with a laser, the matrix transfers energy to the polymer molecules, causing their desorption and ionization, typically as single-charged species. nih.gov The resulting mass spectrum displays a distribution of peaks, where each peak corresponds to an individual polymer chain (n-mer) complexed with a cation (e.g., Na⁺ or Ag⁺). researchgate.net
This detailed spectrum allows for the calculation of key polymer characteristics:
Number-average molecular weight (Mn)
Weight-average molecular weight (Mw)
Dispersity (Đ = Mw/Mn) , which indicates the breadth of the molecular weight distribution.
Furthermore, the high resolution of MALDI MS enables the precise determination of the masses of the repeating monomer unit and the end groups, confirming the structural integrity and fidelity of the polymer chains. researchgate.net
Table 2: Polymer Characterization Data from MALDI MS
| Parameter | Description | Representative Value |
| Mn | Number-average molecular weight | 5,200 Da |
| Mw | Weight-average molecular weight | 5,550 Da |
| Đ | Dispersity (Mw/Mn) | 1.07 |
| Mass of Repeat Unit | C₁₀H₇F₃O | 212.16 Da |
Note: Data are hypothetical and for illustrative purposes.
Vibrational and Electronic Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation. airhygiene.com The FTIR spectrum of this compound provides a unique fingerprint based on the vibrational frequencies of its constituent bonds.
Key characteristic absorptions would include:
A sharp, weak peak around 3300 cm⁻¹ corresponding to the ≡C-H stretching of the terminal alkyne.
A sharp peak in the range of 2100-2160 cm⁻¹ due to the C≡C triple bond stretch. researchgate.net
Strong absorptions in the 1100-1300 cm⁻¹ region, characteristic of the C-F stretching vibrations of the trifluoroethoxy group.
Aromatic C-H stretches appearing just above 3000 cm⁻¹. researchgate.net
Aromatic C=C ring stretching vibrations typically observed between 1450 and 1600 cm⁻¹. researchgate.net
Strong C-O-C ether stretching bands.
These specific absorption bands confirm the presence of the phenyl, acetylene (B1199291), and trifluoroethoxy moieties within the molecular structure. uva.nlru.nl
Table 3: Predicted FTIR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3305 | Weak, Sharp | Acetylenic ≡C-H Stretch |
| ~3060 | Medium | Aromatic C-H Stretch |
| ~2155 | Medium, Sharp | C≡C Stretch |
| ~1595, 1485 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~1280 | Strong | Asymmetric C-F Stretch |
| ~1160 | Strong | Symmetric C-F Stretch |
| ~1120 | Strong | Aryl-O Stretch (Ether) |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a complementary technique to FTIR that provides information about molecular vibrations. It relies on the inelastic scattering of monochromatic light. aps.org For this compound, the Raman spectrum is particularly useful for identifying non-polar bonds.
The most prominent feature in the Raman spectrum is expected to be a very strong and sharp signal for the C≡C triple bond stretch (around 2100-2160 cm⁻¹), as this bond is highly polarizable. researchgate.net The symmetric vibrations of the aromatic ring would also produce strong Raman signals. In contrast, the highly polar C-F and C-O bonds of the trifluoroethoxy group are expected to show weaker intensity in the Raman spectrum compared to their strong absorption in the FTIR spectrum. This complementary nature makes the combined use of FTIR and Raman spectroscopy a powerful approach for comprehensive structural elucidation.
Table 4: Predicted Raman Shift Assignments for this compound
| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3065 | Medium | Aromatic C-H Stretch |
| ~2155 | Very Strong | C≡C Stretch |
| ~1600 | Strong | Aromatic Ring Breathing Mode |
| ~1000 | Strong | Symmetric Ring Breathing Mode |
| ~750 | Medium | Aromatic C-H Out-of-Plane Bend |
UV-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. uobabylon.edu.iq The spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated system of the phenylacetylene core.
Compared to unsubstituted phenylacetylene, the presence of the 2-(2,2,2-trifluoroethoxy) group, an auxochrome, is expected to cause shifts in the absorption maxima (λ_max). vscht.cz The electron-withdrawing nature of the fluorine atoms combined with the electron-donating potential of the ether oxygen can subtly modify the energy levels of the molecular orbitals. Theoretical studies on related aryl olefins show that such substitutions influence the energy of the excited states. researchgate.net The spectrum would likely exhibit fine vibrational structure, characteristic of rigid aromatic systems.
Table 5: Expected UV-Visible Absorption Maxima in a Non-polar Solvent
| Transition Type | Expected λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| π → π* (Primary Band) | ~240-250 | High (~15,000) |
| π → π* (Secondary Band) | ~280-295 | Moderate (~2,000) |
Note: Data are based on phenylacetylene and are illustrative for the substituted compound. nist.gov
Chromatographic Separations and Analysis
Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound.
Gas Chromatography (GC): Given its expected volatility, GC is an ideal method for analyzing the purity of the compound and for monitoring the progress of its synthesis. rsc.org Using a non-polar or medium-polarity capillary column (e.g., HP-5), the compound can be separated from starting materials, solvents, and byproducts. The retention time is a characteristic property under specific analytical conditions, and the peak area provides quantitative information about the compound's concentration. A Flame Ionization Detector (FID) would provide high sensitivity for this organic analyte.
High-Performance Liquid Chromatography (HPLC): For analysis of potential non-volatile impurities or for the characterization of the corresponding polymer, reversed-phase HPLC is a suitable technique. A C18 column with a mobile phase gradient of acetonitrile (B52724) and water would effectively separate components based on their polarity. A UV detector set to one of the compound's absorption maxima (e.g., 245 nm) would be used for detection and quantification.
Table 6: Representative Chromatographic Data
| Technique | Column | Mobile Phase/Carrier Gas | Retention Time (min) |
| GC | HP-5 (30 m x 0.25 mm) | Helium | 12.5 |
| HPLC | C18 (150 mm x 4.6 mm) | Acetonitrile/Water Gradient | 8.2 |
Note: Data are hypothetical and for illustrative purposes.
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Dispersity Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight and molecular weight distribution of polymers. For poly(this compound), GPC is employed to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ), which is the ratio of Mw to Mn. These parameters are critical as they directly influence the physical and mechanical properties of the polymer.
The analysis is typically conducted using a GPC system equipped with a series of columns packed with porous gel materials of varying pore sizes. The separation mechanism is based on the hydrodynamic volume of the polymer chains in solution. Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to a greater extent and have longer retention times.
For the analysis of poly(this compound), tetrahydrofuran (B95107) (THF) is a commonly used mobile phase due to its ability to dissolve a wide range of polymers. The system is calibrated using narrow molecular weight standards, typically polystyrene or polymethylmethacrylate, to generate a calibration curve of log(molecular weight) versus retention time. A differential refractive index (RI) detector is commonly used for concentration detection.
The following data table illustrates typical GPC results that could be obtained for different batches of poly(this compound), potentially synthesized under varying conditions (e.g., different catalyst concentrations or reaction times).
Table 1: Illustrative GPC Data for Poly(this compound)
| Polymer Batch ID | Mn ( g/mol ) | Mw ( g/mol ) | Dispersity (Đ = Mw/Mn) |
|---|---|---|---|
| PFTPA-01 | 45,000 | 99,000 | 2.20 |
| PFTPA-02 | 52,000 | 117,000 | 2.25 |
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. In the context of this compound, HPLC is primarily utilized for two key applications: determining the purity of the monomer before polymerization and monitoring the progress of the polymerization reaction by quantifying the consumption of the monomer over time.
A common mode of HPLC for this type of analysis is reversed-phase HPLC, where the stationary phase is nonpolar (e.g., a C18 column) and the mobile phase is a polar solvent mixture. For this compound, a gradient elution method using a mixture of acetonitrile and water is often effective. The aromatic nature of the compound allows for sensitive detection using an ultraviolet (UV) detector, typically set at a wavelength where the analyte exhibits maximum absorbance.
To assess the purity of the monomer, a sample is analyzed by HPLC, and the area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. For reaction monitoring, aliquots are taken from the reaction mixture at different time intervals, and the decrease in the peak area of the monomer is used to calculate the extent of the reaction.
The following table provides an example of how HPLC data can be used to monitor the consumption of the this compound monomer during a polymerization reaction.
Table 2: Illustrative HPLC Data for Monitoring the Polymerization of this compound
| Reaction Time (minutes) | Retention Time (minutes) | Monomer Peak Area (arbitrary units) | Monomer Conversion (%) |
|---|---|---|---|
| 0 | 5.8 | 1,250,000 | 0 |
| 30 | 5.8 | 875,000 | 30 |
| 60 | 5.8 | 562,500 | 55 |
| 90 | 5.8 | 312,500 | 75 |
Computational and Theoretical Investigations of Molecular and Electronic Structure
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Density Functional Theory (DFT) is a powerful and widely used method for this purpose, balancing computational cost with accuracy.
A crucial first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For a flexible molecule like 2-(2,2,2-Trifluoroethoxy)phenylacetylene, which has a rotatable ether linkage, a conformational analysis would be necessary. This would involve systematically rotating the bonds of the trifluoroethoxy group relative to the phenyl ring to identify all possible low-energy conformers and determine the global minimum energy structure. This analysis would also be extended to any potential reaction intermediates to understand their stability and structure.
Once the optimized geometry is obtained, the electronic structure can be analyzed. This includes the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO indicating the ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. Furthermore, an analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, would reveal the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.
Theoretical vibrational (infrared and Raman) spectra can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies can be compared with experimental data to confirm the predicted structure and to assign specific vibrational modes to the stretching and bending of bonds within the molecule. For a more accurate comparison with experimental spectra, calculations may need to go beyond the harmonic approximation to include anharmonic effects, which account for the non-quadratic nature of the potential energy surface.
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and intramolecular interactions. It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs. This analysis can quantify the strength of hyperconjugative interactions, such as the interaction between the lone pairs of the ether oxygen and the antibonding orbitals of adjacent bonds, or the interaction between the π-system of the phenylacetylene (B144264) core and the trifluoroethoxy substituent. These interactions play a significant role in determining the molecule's conformation and reactivity.
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations can explore its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can map out the conformational landscape and the transitions between different conformers. This is particularly useful for understanding the flexibility of the trifluoroethoxy side chain and how it might influence the molecule's interactions with its environment, such as a solvent or a biological receptor. MD simulations can provide insights into the average structure, fluctuations, and the time scales of different molecular motions.
Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on Chemical Reactivity and Selectivity)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For this compound, QSAR studies would likely focus on its chemical reactivity and selectivity in various reactions. This would involve calculating a range of molecular descriptors, which are numerical representations of the molecule's structural, electronic, and physicochemical properties. These descriptors could include steric parameters (e.g., molecular volume), electronic parameters (e.g., HOMO/LUMO energies, dipole moment), and hydrophobic parameters (e.g., logP). By correlating these descriptors with experimentally determined reactivity or selectivity for a series of related phenylacetylene derivatives, a predictive QSAR model could be developed. Such a model would be valuable for designing new compounds with desired reactivity profiles.
Development of Computational Models Correlating Structural Features with Chemical Behavior
The development of accurate computational models is crucial for establishing a quantitative relationship between the molecular structure of "this compound" and its chemical behavior. These models are typically built upon the principles of quantum mechanics, with Density Functional Theory (DFT) being a widely used method for its balance of accuracy and computational cost. acs.orgresearchgate.net
For substituted aromatic systems, computational models are often employed to predict the outcomes of chemical reactions, such as electrophilic aromatic substitution. acs.orgfigshare.com The predictive power of these models relies on calculating the relative stabilities of reaction intermediates. acs.orgfigshare.com In the case of "this compound," a computational model would begin by optimizing the ground-state geometry of the molecule. This process determines the most stable arrangement of the atoms and provides key information about bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, various electronic properties can be calculated. These properties, such as the distribution of electron density and the energies of the molecular orbitals (particularly the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), are fundamental in determining the molecule's reactivity. For instance, the regions of highest electron density are indicative of sites susceptible to electrophilic attack.
Furthermore, computational models can simulate the molecule's vibrational frequencies, which can be correlated with experimental infrared and Raman spectra to confirm the calculated structure. researchgate.net Natural Bond Orbital (NBO) analysis is another powerful tool that can be integrated into these models to provide a detailed picture of the bonding and electronic delocalization within the molecule. researchgate.net
The general approach to developing a predictive model for the chemical behavior of "this compound" would involve:
Geometry Optimization: Using a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set) to find the lowest energy conformation of the molecule. researchgate.net
Calculation of Electronic Properties: Determining properties such as the molecular electrostatic potential (MEP), orbital energies (HOMO/LUMO), and atomic charges.
Simulation of Reaction Pathways: Modeling the interaction of the molecule with various reagents to calculate activation energies and predict the most likely reaction products. acs.org
Correlation with Experimental Data: Validating the computational model by comparing its predictions with known experimental results for similar compounds.
Impact of Trifluoroethoxy and Acetylene (B1199291) Substituents on Electronic and Steric Parameters
The presence of the 2,2,2-trifluoroethoxy and acetylene substituents on the phenyl ring significantly modifies the electronic and steric landscape of the parent benzene (B151609) molecule, thereby influencing its reactivity and physical properties.
Electronic Effects:
The electronic influence of a substituent is typically described by a combination of inductive and resonance effects. The acetylene (ethynyl) group is generally considered to be an electron-withdrawing group. colby.edu Its sp-hybridized carbon atoms are more electronegative than the sp2-hybridized carbons of the benzene ring, leading to an inductive withdrawal of electron density from the ring. nih.gov The triple bond of the acetylene group can also participate in resonance, further delocalizing the π-electrons of the aromatic system. researchgate.net
The interplay of these substituents on the phenyl ring can be qualitatively summarized in the following table:
| Substituent | Inductive Effect | Resonance Effect | Overall Electronic Effect on Benzene Ring |
| Acetylene (-C≡CH) | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Deactivating |
| 2,2,2-Trifluoroethoxy (-OCH₂CF₃) | Strong electron-withdrawing (-I) | Electron-donating (+R) | Deactivating (net effect) |
Steric Parameters:
Steric effects arise from the physical size of the substituents and their spatial arrangement, which can hinder the approach of reactants to a particular site on the molecule. ubaya.ac.id The acetylene group is linear and relatively small, so its steric hindrance is minimal.
In contrast, the 2,2,2-trifluoroethoxy group is bulkier. While not as large as a tert-butyl group, its size can influence the regioselectivity of reactions. researchgate.net The placement of this group at the ortho position to the acetylene substituent is particularly significant. This arrangement can lead to through-space interactions between the two groups, potentially influencing the conformation of the trifluoroethoxy side chain and restricting rotation around the C-O bond. This steric crowding can also shield the adjacent positions on the benzene ring, making them less accessible to incoming reagents.
The steric influence of these substituents can be described using various calculated parameters, such as those derived from Sterimol analysis, which quantifies the spatial requirements of a group in different dimensions.
| Parameter | Acetylene (-C≡CH) | 2,2,2-Trifluoroethoxy (-OCH₂CF₃) |
| Steric Bulk | Low | Moderate |
| Shape | Linear | Non-linear, flexible |
| Expected Impact on Reactivity | Minimal steric hindrance | Can direct reactions away from the ortho position due to steric hindrance |
Applications in Advanced Materials Science and Engineering
Functional Polymeric Materials Derived from 2-(2,2,2-Trifluoroethoxy)phenylacetylene
Polymerization of this compound leads to poly(this compound), a polymer whose properties are influenced by the fluorinated side chains. These polymers are subjects of research for applications where chemical resistance, thermal stability, and specific electronic properties are paramount.
Substituted polyacetylenes are a class of materials extensively studied for membrane-based gas separation due to their high free volume and rigid chain structures. nih.gov The incorporation of fluorine atoms into polymer membranes is a known strategy to enhance gas permeability. researchgate.net While direct studies on polymers derived solely from this compound are not extensively documented in available literature, the properties of related fluorinated polyacetylenes provide significant insights. For instance, fluorinated polyphenylacetylenes have been shown to exhibit altered pervaporation selectivity, a property attributed to the strong hydrophobicity imparted by perfluoroalkyl groups. nih.gov
The introduction of the trifluoroethoxy group is expected to increase the fractional free volume (FFV) of the polymer matrix, which generally leads to higher gas diffusion coefficients. Furthermore, the polar nature of the C-F bonds can influence the solubility of different gases in the membrane, potentially improving the selectivity for specific gas pairs like CO₂/CH₄. Research on various substituted polyacetylenes demonstrates a wide range of gas permeabilities, highlighting the tunability of these polymers. zenodo.orgnih.govnih.gov
Table 1: Comparison of Oxygen Permeability in Various Substituted Polyacetylene Membranes This table provides contextual data from related polymers to illustrate the effect of substitution on gas permeability.
| Polymer | Oxygen Permeability Coefficient (PO₂) [Barrer] |
| Poly[1-phenyl-2-(p-tert-butyl)phenylacetylene] (PTBDPA) | 1100 |
| Poly[1-phenyl-2-(p-trimethylsilyl)phenylacetylene] (PTMSDPA) | up to 1000 |
| Desilylated poly(SPP-co-SDPA)(1:4) | 1600 |
| Poly[1-(p-trimethylsilyl)phenyl-2-phenylacetylene] | ~1500 |
| Fluorine-containing poly[1-(p-trimethylsilyl)phenyl-2-phenylacetylene] (2a) | 2900 |
| Poly(1-trimethylsilyl-1-propyne) (PTMSP) | > 9000 |
Data sourced from multiple studies for comparative purposes. researchgate.netnih.govnih.gov
Polymers derived from phenylacetylene (B144264) are highly effective precursors for producing carbonaceous materials. osti.govosti.gov The polymerization process yields a structure with a high degree of π-conjugation, which facilitates thermal transformation into carbon with a high yield. This process involves heating the polymer in an inert atmosphere, where it undergoes cyclization and aromatization reactions to form a stable carbon network.
Research into poly(phenylacetylene) derivatives has shown that they can achieve exceptionally high carbon yields, in some cases reaching approximately 90%. osti.govosti.gov This is significantly higher than the carbon yield from more conventional precursors like polyacrylonitrile (B21495) (PAN), which is typically less than 50%. osti.gov The high hydrocarbon content and the propensity to form stable aromatic structures during pyrolysis contribute to this efficiency. The process can often be achieved in a simple, one-step heating process without the need for external reagents. osti.govosti.gov The resulting carbon materials exhibit a polymorphous morphology with graphene crystalline domains. osti.gov
Table 2: Carbon Yield from Different Polymer Precursors
| Precursor Polymer | Typical Carbon Yield (%) |
| Polyacrylonitrile (PAN) | < 50 |
| Poly(phenylacetylene) with para-phenylacetylene group | ~80 |
| Poly(phenylacetylene) with para-acetylene group | ~90 |
Data highlights the high efficiency of poly(phenylacetylene) derivatives. osti.govosti.gov
Dielectric elastomers are smart materials that deform in response to an electric field, making them suitable for applications in soft robotics and artificial muscles. A key requirement for these materials is a high dielectric constant, which allows for greater actuation with lower voltages. While poly(this compound) has not been specifically reported for this application, the 2,2,2-trifluoroethoxy functional group is known to be beneficial.
Table 3: Dielectric Constants of Various Polymers This table provides context on the dielectric properties of polymers, including those with fluorine content.
| Polymer | Dielectric Constant (at 1 kHz) |
| Polydimethylsiloxane (PDMS) | ~2.7 |
| Poly(vinylidene fluoride) (PVDF) | ~10-13 |
| Poly(vinylidene fluoride-trifluoroethylene) P(VDF-TrFE) 50/50 mol% | ~76 (near Curie temp) |
| Polyphosphazene with 2,2,2-trifluoroethoxy groups | ~5.4 (double that of PDMS) |
Data compiled from various sources for comparative analysis.
The optical and mechanical properties of conjugated polymers can be precisely tuned through chemical modification. The introduction of fluorine-containing substituents is a powerful tool for this purpose. Fluorination is known to alter the electronic structure of conjugated polymers, which in turn affects their absorption and emission spectra. Studies on fluorinated poly(p-phenylenevinylene)s, for example, have shown that fluorine atoms can induce a strong blue shift in the material's luminescence. mdpi.com This is due to a combination of electronic and steric effects that shorten the effective conjugation length of the polymer backbone.
Therefore, polymers containing this compound units are expected to have distinct optical properties compared to their non-fluorinated analogs. Additionally, highly conjugated and rigid polymer backbones, such as those found in polyacetylenes, can exhibit mechanochromism, where the material changes color in response to mechanical stress. This phenomenon, well-documented in related materials like polydiacetylenes, arises from conformational changes in the polymer backbone that alter its electronic conjugation. rsc.org The design of polymers incorporating this monomer could therefore lead to advanced materials with tunable, stimuli-responsive optical and mechanical characteristics.
Integration into Organic Frameworks and Supramolecular Assemblies
The rigid structure and reactive acetylene (B1199291) group of this compound make it a candidate for use as a building block, or "linker," in the construction of crystalline porous materials like covalent organic frameworks (COFs) and metal-organic frameworks (MOFs).
COFs and MOFs are classes of porous crystalline polymers with well-defined structures and high surface areas, making them promising for applications in gas storage, separation, and catalysis. iipseries.org The properties of these frameworks are determined by the geometry and functionality of their constituent organic linkers.
The use of fluorinated linkers in the synthesis of COFs has been shown to confer several advantages. The introduction of fluorine can enhance the material's crystallinity, porosity, and chemical stability. nih.govresearchgate.net Fluorinated COFs often exhibit increased hydrophobicity, which can be beneficial for applications like oil-water separation. nih.gov
Contribution to Electronic and Optical Materials Design
The electronic characteristics of the phenylacetylene unit, combined with the modulating effects of the trifluoroethoxy substituent, make this compound a candidate for the development of novel electronic and optical materials.
Poly(phenylacetylene)s (PPAs) are a class of conjugated polymers known for their interesting electronic and optical properties. pku.edu.cndtic.mil The polymerization of this compound would yield a substituted PPA, where the trifluoroethoxy side chains could significantly modify the polymer's properties. The strong electron-withdrawing nature of the trifluoromethyl group is expected to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer backbone. This can have profound effects on the material's optical absorption, emission, and charge transport characteristics.
In the context of optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), tuning the HOMO and LUMO levels is critical for optimizing device performance. mdpi.comnih.gov The introduction of fluorine atoms can also enhance the polymer's oxidative stability and electron affinity, making it a potential candidate for n-type or ambipolar organic field-effect transistors (OFETs). Furthermore, the presence of the flexible ether linkage in the side chain may improve the solubility and processability of the resulting polymer, which is a common challenge in the field of conjugated polymers. oxinst.com
The table below summarizes the anticipated effects of the 2-(2,2,2-trifluoroethoxy) substituent on the properties of a poly(phenylacetylene) backbone, based on established principles in polymer chemistry.
| Property | Anticipated Effect | Rationale |
| Solubility | Increased | The flexible ether group and polar C-F bonds may disrupt packing and improve interaction with organic solvents. |
| Electronic Bandgap | Potentially altered | The electron-withdrawing CF3 group can lower both HOMO and LUMO levels, affecting the bandgap. |
| Electron Affinity | Increased | The high electronegativity of fluorine atoms stabilizes negative charge carriers (electrons). |
| Thermal Stability | Potentially enhanced | Fluorinated polymers often exhibit high thermal stability. |
| Film Morphology | Modified | Side chain interactions will influence interchain packing and thin-film morphology. |
This table is illustrative and presents expected trends based on the known effects of trifluoroethoxy groups on polymer properties.
Molecules with a high degree of π-conjugation and significant charge asymmetry can exhibit large third-order non-linear optical (NLO) responses, which are of interest for applications in optical communications and computing. aps.orgarxiv.org Phenylacetylene derivatives are a well-studied class of compounds for NLO applications. The molecular structure of this compound, while not a classic push-pull system, possesses features that could be relevant for NLO activity.
The trifluoroethoxy group acts as an electron-withdrawing group, which can induce a degree of intramolecular charge transfer across the conjugated phenylacetylene system. This polarization is a key factor for NLO response. While the effect might be modest compared to traditional donor-acceptor molecules, the incorporation of such fluorinated groups can offer other advantages. For instance, fluorination can improve the optical transparency of materials in the visible and near-infrared regions, reducing optical losses. nih.govresearchgate.net Furthermore, as discussed in the context of self-assembly, the specific intermolecular interactions introduced by the fluorine atoms can facilitate the formation of non-centrosymmetric crystal structures, which is a prerequisite for second-order NLO activity.
Theoretical and experimental studies on related substituted polyacetylenes have shown that the nature and position of the substituent on the phenyl ring can significantly impact the third-order NLO susceptibility (χ(3)). aps.org The design of polymers from this compound could lead to materials where the macroscopic NLO response is enhanced through a combination of the intrinsic molecular hyperpolarizability and favorable supramolecular organization.
The following table provides a hypothetical comparison of NLO-relevant properties for phenylacetylene and its 2-(2,2,2-trifluoroethoxy) substituted derivative, illustrating the potential impact of the substituent.
| Compound | Molecular Dipole Moment (Debye) | First Hyperpolarizability (β) (a.u.) | Optical Transparency Window |
| Phenylacetylene | ~0.7 | Low | Good |
| This compound | Higher (Illustrative: ~2.5) | Moderate (Illustrative: > β of Phenylacetylene) | Potentially improved |
This is an illustrative table. The values for the substituted compound are hypothetical and intended to show the expected trend based on the electron-withdrawing nature of the substituent.
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Synthetic Methodologies
The synthesis of 2-(2,2,2-Trifluoroethoxy)phenylacetylene typically relies on established methods such as the Sonogashira cross-coupling reaction. wikipedia.org Future research will increasingly focus on aligning these synthetic routes with the principles of green chemistry.
Key areas of development include:
Greener Reaction Media: A significant push is underway to replace traditional organic solvents with more environmentally benign alternatives. Research into conducting Sonogashira couplings in aqueous media or with bio-derived solvents like dimethylisosorbide (DMI) is a promising direction. organic-chemistry.org Protocols utilizing acetonitrile (B52724)/water azeotropes, which are easily recoverable and reusable, could substantially reduce waste generation. acs.org
Heterogeneous and Reusable Catalysts: The development of solid-supported palladium and copper catalysts is a critical step towards more sustainable synthesis. acs.org These heterogeneous systems simplify product purification, minimize metal leaching into the final product, and allow for catalyst recovery and reuse over multiple cycles, thereby lowering costs and environmental impact.
Energy Efficiency: Future methodologies will aim to minimize energy consumption by designing catalytic systems that operate efficiently at lower temperatures. kaust.edu.sa Exploring non-traditional energy sources, such as microwave irradiation or mechanochemistry, could also lead to faster, more efficient, and greener synthetic protocols.
Alternative C-H Functionalization Routes: Moving beyond classical cross-coupling, direct C-H functionalization presents a more atom-economical approach. Future research could explore the photocatalytic C-H trifluoroethoxylation of phenylacetylene (B144264) or the direct alkynylation of 2-(2,2,2-trifluoroethoxy)benzene, eliminating the need for pre-functionalized starting materials. nih.govacs.org
| Parameter | Conventional Approach | Emerging Green Approach |
|---|---|---|
| Catalyst | Homogeneous (e.g., [Pd(PPh₃)₂Cl₂]) | Heterogeneous/Recoverable (e.g., Pd on silica) acs.org |
| Solvent | Anhydrous organic (e.g., Toluene, THF) | Aqueous media, bio-derived solvents organic-chemistry.orgkaust.edu.sa |
| Base | Strong organic amines (e.g., Triethylamine) | Supported bases, milder inorganic bases acs.org |
| Energy Input | Often requires elevated temperatures | Ambient temperature operation, alternative energy sources kaust.edu.sa |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The interplay between the electron-rich alkyne and the electron-deficient trifluoroethoxylated ring in this compound suggests a rich and underexplored reactivity profile.
Future investigations are likely to focus on:
Cycloaddition Reactions: The phenylacetylene moiety is a versatile partner in various cycloaddition reactions, including Diels-Alder and 1,3-dipolar cycloadditions. core.ac.ukacs.orgmdpi.com Research will focus on how the electronic perturbation from the ortho-trifluoroethoxy group influences the regioselectivity and stereoselectivity of these reactions, potentially enabling the synthesis of novel, highly functionalized heterocyclic and carbocyclic systems. researchgate.net
C-H Activation: The direct functionalization of the aromatic C-H bonds offers a powerful strategy for late-stage modification. Exploring transition-metal-catalyzed C-H activation could lead to the introduction of new functional groups onto the benzene (B151609) ring, providing rapid access to a library of derivatives with tailored properties.
Polymerization: Phenylacetylene derivatives are known to undergo polymerization to form conjugated polymers with interesting optical and electronic properties. acs.org Investigating the polymerization of this compound could yield novel fluorinated poly(phenylacetylene)s. The trifluoroethoxy groups would be expected to enhance thermal stability and solubility while modifying the polymer's dielectric properties. nii.ac.jp
Integration with Advanced In-Situ Spectroscopic and Imaging Techniques
A deeper understanding of the reaction mechanisms, kinetics, and intermediate species involved in the synthesis and transformation of this compound is crucial for process optimization. The integration of advanced in-situ analytical techniques is poised to provide unprecedented insights.
Operando Spectroscopy: Techniques such as in-situ NMR, Raman, and FTIR spectroscopy allow for the real-time monitoring of reaction progress. High-Resolution Magic Angle Spinning (HRMAS) NMR, for instance, can be used to study the structure and mobility of immobilized catalyst species directly in the reaction mixture, aiding in the rational design of more efficient heterogeneous catalysts. nih.govnih.gov
Reaction Monitoring: The use of 3D-printed NMR cuvettes and other microfluidic devices can enable the continuous monitoring of reactions like the Sonogashira coupling, providing detailed kinetic data that is difficult to obtain through traditional sampling methods. rsc.org This can accelerate the optimization of reaction conditions and provide a clearer picture of the catalytic cycle.
Data-Driven Material Design and Computational Prediction of Chemical Behavior
Computational chemistry and machine learning are becoming indispensable tools for accelerating the discovery and design of new molecules and materials.
Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to predict the geometric and electronic properties of this compound. acs.org Such calculations can elucidate reaction pathways, predict the outcomes of cycloaddition reactions, and help understand the molecule's interaction with catalyst surfaces, guiding experimental design. nih.govnih.gov
Machine Learning for Catalyst and Reaction Optimization: Machine learning algorithms, particularly deep learning models, can be trained on existing reaction data to predict the optimal catalysts, ligands, and conditions for cross-coupling reactions. ibm.comsemanticscholar.org This data-driven approach can significantly reduce the experimental effort required to develop high-yielding and selective synthetic routes. rsc.orgacs.org
Predictive Modeling of Material Properties: Computational methods are essential for predicting how the incorporation of fluorine will impact the properties of larger systems, such as polymers or protein-ligand complexes. nih.govacs.org By simulating properties like binding energies, conformational preferences, and electronic behavior, researchers can rationally design materials incorporating this compound for specific applications. nih.gov
| Approach | Application Area | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Reactivity & Mechanistic Studies | Prediction of reaction barriers, regioselectivity, and electronic properties. acs.orgnih.gov |
| Machine Learning (ML) | Catalyst & Synthesis Design | Identification of optimal catalysts and reaction conditions for synthesis. ibm.comsemanticscholar.org |
| Molecular Dynamics (MD) | Polymer & Materials Science | Simulation of polymer chain dynamics and prediction of bulk material properties. |
| Force Field Development | Biomolecular Simulation | Accurate modeling of interactions in biological systems. nih.govbiorxiv.org |
Synergy with Other Fluorinated and Acetylenic Building Blocks in Complex Systems
The true potential of this compound will be realized through its integration into more complex molecular architectures and functional materials.
High-Performance Polymers: As a monomer, this compound can be copolymerized with other fluorinated or non-fluorinated acetylenes to create a new generation of high-performance polymers. These materials are expected to exhibit desirable properties such as low dielectric constants, high thermal stability, and excellent chemical resistance, making them suitable for applications in microelectronics and aerospace. mdpi.comnih.gov
Liquid Crystals: The rigid, linear structure of the phenylacetylene core combined with the polar trifluoroethoxy group makes this compound a promising building block for novel liquid crystalline materials. researchgate.net Its incorporation into liquid crystal scaffolds could lead to materials with tailored dielectric anisotropy, a key property for advanced display technologies. researchgate.netbeilstein-journals.org
Medicinal Chemistry: Fluorinated building blocks are of paramount importance in modern drug discovery, as fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity. researchgate.nettandfonline.comnih.gov The unique electronic and steric properties of the this compound motif make it an attractive scaffold for the synthesis of new bioactive molecules.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-(2,2,2-Trifluoroethoxy)phenylacetylene with high purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution of phenolic derivatives with trifluoroethanol, followed by alkyne functionalization. Critical steps include:
- Reagent Selection : Use anhydrous trifluoroethanol and catalytic bases (e.g., K₂CO₃) to promote ether bond formation .
- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) removes unreacted intermediates. Purity (>97%) is confirmed via HPLC or GC-MS .
- Safety : Handle trifluoroethanol in a fume hood due to its volatility and toxicity; use PPE (gloves, goggles) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : ¹H/¹⁹F NMR to verify trifluoroethoxy (-OCH₂CF₃) and acetylene (-C≡CH) groups. ¹³C NMR resolves aromatic ring substitution patterns .
- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) detects impurities <1% .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragments .
Q. How should researchers safely handle this compound in the lab?
- Methodological Answer :
- Storage : Keep in amber vials at 4°C under inert gas (N₂/Ar) to prevent moisture absorption and degradation .
- Waste Disposal : Collect residues in halogenated waste containers; incinerate via certified facilities to avoid environmental release of fluorinated byproducts .
Advanced Research Questions
Q. How does the trifluoroethoxy group influence the compound’s reactivity in Sonogashira cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing trifluoroethoxy group reduces electron density on the phenyl ring, slowing oxidative addition of palladium catalysts. Optimize by increasing catalyst loading (e.g., Pd(PPh₃)₄ from 2 mol% to 5 mol%) .
- Steric Effects : The bulky -OCH₂CF₃ group may hinder coupling with sterically hindered alkynes. Use microwave-assisted synthesis to enhance reaction rates .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Variability : Standardize assay conditions (e.g., cell line selection, incubation time) to minimize discrepancies. For example, use HEK293 cells for consistent receptor-binding studies .
- Impurity Profiling : Trace impurities (e.g., residual trifluoroethanol) may interfere with bioactivity. Employ preparative HPLC to isolate ultra-pure batches for retesting .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Focus on hydrogen bonding between the acetylene and active-site residues .
- QSAR Analysis : Correlate trifluoroethoxy group orientation (via DFT calculations) with inhibitory activity against kinase targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
